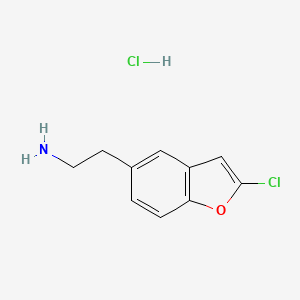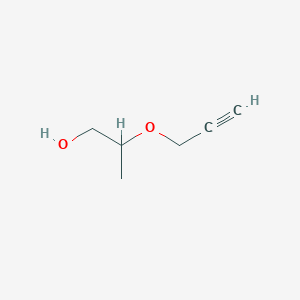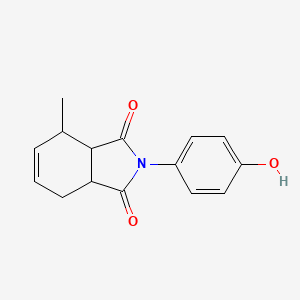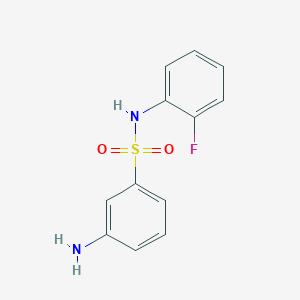![molecular formula C22H28N2O5S2 B2849502 4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-30-5](/img/structure/B2849502.png)
4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a spirocyclic compound, which means it has two rings that share a single atom . The “mesitylsulfonyl” and “phenylsulfonyl” groups are types of sulfonyl groups attached to mesityl and phenyl groups, respectively. Sulfonyl groups are commonly used in organic chemistry due to their ability to increase the solubility of compounds in water and their potential for various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a spirocyclic core with one oxygen atom and two nitrogen atoms, and with mesitylsulfonyl and phenylsulfonyl groups attached. The exact 3D structure and stereochemistry would depend on the specific synthesis methods used .Chemical Reactions Analysis
The sulfonyl groups in this compound could potentially undergo a variety of chemical reactions, including substitution and elimination reactions. The spirocyclic core could also potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar sulfonyl groups, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Orientational Effects in Synthesis : Research has shown the influence of phenylsulfonyl groups in the thermal cyclization of dihydroxyketone equivalents, leading to the preferential formation of specific stereoisomers. This demonstrates the importance of sulfonyl groups in directing chemical reactions towards desired outcomes (Alzérreca et al., 1990).
- Stereochemically Controlled Synthesis : The acid-catalyzed phenylsulfanyl migration has been utilized for the stereochemically controlled synthesis of dioxaspirodecanes and oxathiaspirodecanes, highlighting the versatility of sulfonyl and phenyl groups in synthesizing complex molecules with specific stereochemistry (Eames et al., 1996).
Chemical Reactivity and Applications
- Cycloaddition Reactions : Studies on allenynes with phenylsulfonyl functionalities have demonstrated efficient formations of bicyclic compounds through thermal [2+2] cycloaddition, underscoring the potential of sulfonyl-containing compounds in synthesizing bicyclic frameworks with applications in materials science and organic synthesis (Mukai et al., 2007).
- Supramolecular Arrangements : The synthesis and analysis of cyclohexane-spirohydantoin derivatives have been explored, revealing how substituents on the cyclohexane ring influence supramolecular arrangements. Such insights are valuable for designing new materials with specific physical properties (Graus et al., 2010).
Materials Science
- Proton Exchange Membranes : New sulfonated poly(ether sulfone)s have been developed for fuel cell applications, indicating the relevance of sulfone and sulfonyl groups in the design of high-performance materials for energy applications (Matsumoto et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c1-17-15-18(2)21(19(3)16-17)31(27,28)24-13-14-29-22(24)9-11-23(12-10-22)30(25,26)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHGYNGQPJDGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2849423.png)
![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2849424.png)
![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2849428.png)
![[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2849429.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)




![5-((4-Benzylpiperazin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849438.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2849439.png)
